![molecular formula C23H23FN4O3 B233949 6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one CAS No. 141117-03-5](/img/structure/B233949.png)
6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative and is also known as TAK-659.
Mécanisme D'action
TAK-659 inhibits the activity of BTK by binding to its active site. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been found to inhibit the activity of other enzymes involved in B-cell receptor signaling, such as phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects:
TAK-659 has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in B-cell malignancies such as CLL and MCL. TAK-659 has also been found to inhibit the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of TAK-659 is that it has not yet been approved for clinical use, which means that its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for the research on TAK-659. One direction is to study its efficacy in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazole-4-carbaldehyde with tetrahydro-4-hydroxy-2H-pyran-2-one. The reaction is catalyzed by a base and results in the formation of TAK-659. The yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
141117-03-5 |
---|---|
Nom du produit |
6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one |
Formule moléculaire |
C23H23FN4O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(4R,6S)-6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyrazin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C23H23FN4O3/c1-14(2)22-19(8-7-18-11-17(29)12-21(30)31-18)23(15-3-5-16(24)6-4-15)28(27-22)20-13-25-9-10-26-20/h3-10,13-14,17-18,29H,11-12H2,1-2H3/b8-7+/t17-,18-/m1/s1 |
Clé InChI |
DGFDLCBGMWSZNF-HNGSOEQISA-N |
SMILES isomérique |
CC(C)C1=NN(C(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4 |
SMILES |
CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4 |
SMILES canonique |
CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4 |
Synonymes |
(+)(-)-PHEMEPPEP (+)-PHEMEPPEP 6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one 6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one, (+)(-)-isomer PHEMEPPEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.